Benzenethiol, 2,4-diamino-5-methyl-
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Overview
Description
Benzenethiol, 2,4-diamino-5-methyl- is an organic compound with the molecular formula C₇H₁₀N₂S. It is a derivative of benzenethiol, characterized by the presence of two amino groups and a methyl group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol, 2,4-diamino-5-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of methylbenzenethiol followed by reduction to introduce the amino groups. The reaction conditions often include the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction .
Industrial Production Methods
Industrial production of Benzenethiol, 2,4-diamino-5-methyl- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benzenethiol, 2,4-diamino-5-methyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzenethiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenethiol, 2,4-diamino-5-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenethiol, 2,4-diamino-5-methyl- involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The amino groups may also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzenethiol: Lacks the amino and methyl groups, making it less reactive in certain chemical reactions.
2,4-Diaminotoluene: Contains amino groups but lacks the thiol group, affecting its chemical properties and applications.
4-Methylbenzenethiol: Similar structure but lacks the amino groups, resulting in different reactivity and applications.
Uniqueness
Benzenethiol, 2,4-diamino-5-methyl- is unique due to the presence of both amino and thiol groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
329944-46-9 |
---|---|
Molecular Formula |
C7H10N2S |
Molecular Weight |
154.24 g/mol |
IUPAC Name |
2,4-diamino-5-methylbenzenethiol |
InChI |
InChI=1S/C7H10N2S/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,8-9H2,1H3 |
InChI Key |
WKEDZWZMALHQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)S |
Origin of Product |
United States |
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